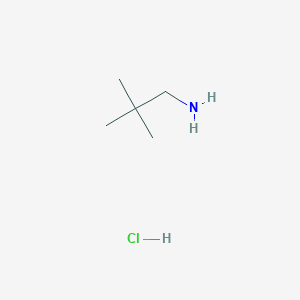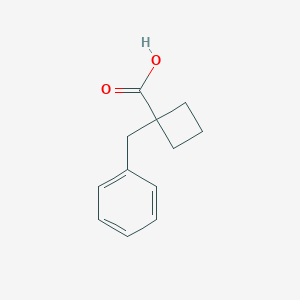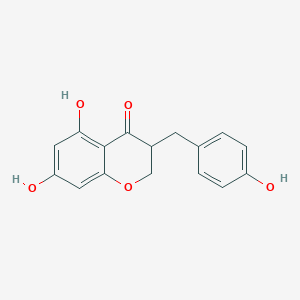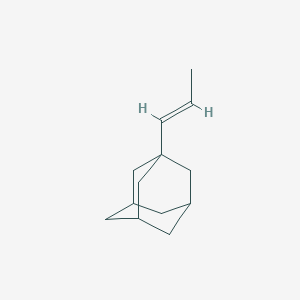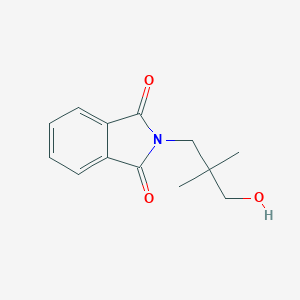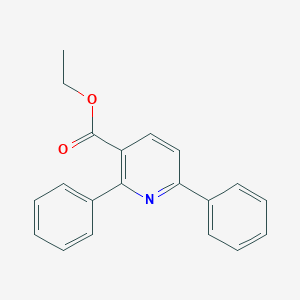
2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester
Vue d'ensemble
Description
“2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains two phenyl groups (C6H5) attached to the 2 and 6 positions of the pyridine ring. The 3 position of the ring is attached to a carboxylic acid ethyl ester group (COOC2H5) .
Molecular Structure Analysis
The molecular structure of “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” would be based on the structures of its constituent parts. The pyridine ring is a planar, aromatic ring system, similar to benzene. The phenyl groups are also planar and aromatic. The ester group has a planar structure around the carbonyl (C=O) and a tetrahedral structure around the ether (C-O-C) part .Chemical Reactions Analysis
As an aromatic compound, “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” could undergo electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other typical reactions of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” would depend on its exact structure. Factors influencing its properties could include its aromaticity, the polarity of the ester group, and steric effects from the phenyl groups .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2,6-diphenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-2-23-20(22)17-13-14-18(15-9-5-3-6-10-15)21-19(17)16-11-7-4-8-12-16/h3-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGOYZNBGAGZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


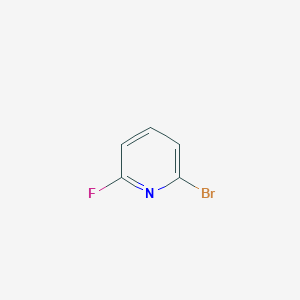
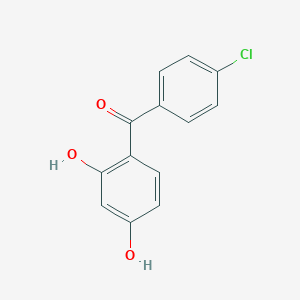
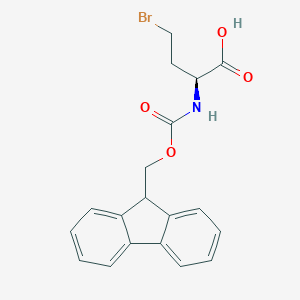
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
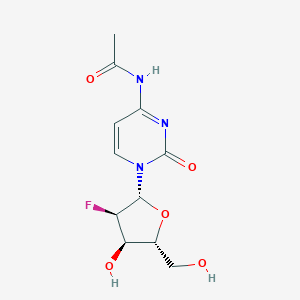
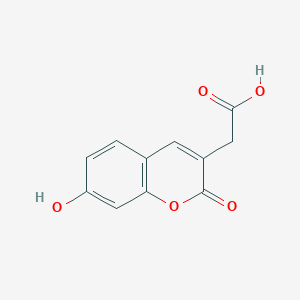
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
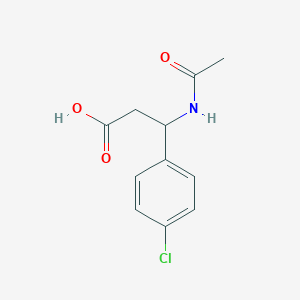
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)
